4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
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Overview
Description
4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with triethyl orthoformate under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(1H-1,2,4-triazol-3-yl)-1H-pyrazole
- 3-(1H-1,2,4-Triazol-3-yl)-1-phenyl-1H-pyrazole
Uniqueness
4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
62538-10-7 |
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Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(5-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C11H9N5/c1-2-4-9(5-3-1)10-6-11(15-14-10)16-7-12-13-8-16/h1-8H,(H,14,15) |
InChI Key |
WQVFLLZEQFIJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N3C=NN=C3 |
Origin of Product |
United States |
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